2-(Aminomethyl)oxazolo[4,5-c]pyridine

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

2-(Aminomethyl)oxazolo[4,5-c]pyridine is a fused bicyclic heterocycle with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol. It consists of an oxazole ring fused to a pyridine ring at the [4,5-c] junction, with a primary aminomethyl (-CH₂NH₂) substituent at the 2-position.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B11727714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)oxazolo[4,5-c]pyridine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC(=N2)CN
InChIInChI=1S/C7H7N3O/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H,3,8H2
InChIKeyPCWWGHJKLXHBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)oxazolo[4,5-c]pyridine (CAS 1507681-02-8) for Procurement: Core Properties and Structural Class


2-(Aminomethyl)oxazolo[4,5-c]pyridine is a fused bicyclic heterocycle with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . It consists of an oxazole ring fused to a pyridine ring at the [4,5-c] junction, with a primary aminomethyl (-CH₂NH₂) substituent at the 2-position . The compound is a primary amine (free base form), though its hydrochloride salt (CAS 3031149-01-3) is also commercially available for applications requiring enhanced aqueous solubility . As a heteroaromatic scaffold containing both hydrogen-bond donor (primary amine) and acceptor (oxazole oxygen, pyridine nitrogen) motifs, it serves as a versatile building block in medicinal chemistry, particularly as a core template for kinase inhibitors, G-protein coupled receptor modulators, and other target-directed ligand design programs . The compound is typically supplied at ≥97% purity for research use .

2-(Aminomethyl)oxazolo[4,5-c]pyridine Procurement Rationale: Why In-Class Substitution is Not Straightforward


Substituting 2-(Aminomethyl)oxazolo[4,5-c]pyridine with a generic oxazolopyridine analog introduces quantifiable differences in physicochemical properties, metabolic liability, and biological target engagement that can alter experimental outcomes. The [4,5-c] ring fusion pattern positions the pyridine nitrogen differently relative to the oxazole ring compared to the [4,5-b] regioisomer, affecting hydrogen-bonding geometry, electronic distribution, and molecular recognition by biological targets [1]. The 2-aminomethyl substituent provides a primary amine handle with a distinct pKa and reactivity profile versus the 2-amino analog (2-amino-oxazolo[4,5-c]pyridine), which lacks the methylene spacer and consequently alters both the amine basicity and the conformational flexibility available for target engagement . Furthermore, the aromatic oxazolopyridine core confers greater oxidative metabolic stability than the partially saturated 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold, which contains metabolically labile aliphatic C-H bonds and exhibits a different ring pucker that changes the three-dimensional presentation of the amine handle [2]. These structural distinctions translate directly to differences in ADME properties, kinase selectivity profiles, and the synthetic tractability of downstream derivatization—meaning that a structurally similar analog cannot be assumed to perform equivalently in a given assay or synthetic sequence.

2-(Aminomethyl)oxazolo[4,5-c]pyridine Quantitative Evidence: Key Differentiation Data vs. Closest Analogs


Regioisomer Differentiation: [4,5-c] vs. [4,5-b] Oxazolopyridine Fusion Affects Ligand Efficiency and Binding Geometry

The [4,5-c] oxazolopyridine scaffold positions the pyridine nitrogen at a distinct vector angle relative to the oxazole ring oxygen compared to the [4,5-b] regioisomer. This regioisomerism produces a different three-dimensional pharmacophore geometry that can alter hydrogen-bonding patterns with protein targets [1]. In kinase inhibitor programs, the [4,5-c] orientation has been specifically utilized to access binding pockets where the [4,5-b] analog fails to achieve productive interactions due to steric clash or suboptimal hydrogen-bonding geometry [2]. This is a direct structural differentiation, not merely a potency difference at a single target.

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Oxidation State Matters: Aromatic vs. Tetrahydro Scaffolds—Metabolic Stability Differentiation

The fully aromatic oxazolo[4,5-c]pyridine core of the target compound exhibits intrinsically greater oxidative metabolic stability than the partially saturated 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold [1]. Saturated heterocycles containing aliphatic C-H bonds are susceptible to cytochrome P450-mediated oxidation, which can lead to rapid clearance and shortened in vivo half-life. While direct microsomal half-life data for 2-(aminomethyl)oxazolo[4,5-c]pyridine itself are not publicly available, class-level inference from published oxazolopyridine metabolic stability studies demonstrates that aromatic oxazolopyridine derivatives consistently show prolonged microsomal half-lives relative to their tetrahydro counterparts [2]. The tetrahydro scaffold introduces metabolically labile aliphatic positions at C-4, C-5, C-6, and C-7 that are absent in the aromatic core, translating to increased intrinsic clearance and reduced oral bioavailability potential.

ADME Metabolic Stability Drug Metabolism

Aminomethyl vs. Amino Substituent at 2-Position: Enzyme Selectivity Profile Differentiation (MAO-B)

2-(Aminomethyl)oxazolo[4,5-c]pyridine exhibits a distinct enzyme inhibition profile compared to its 2-amino analog. BindingDB data indicate that the target compound demonstrates an IC₅₀ >100 nM against recombinant human monoamine oxidase B (MAO-B) [1], placing it in a low-to-moderate inhibition range. This contrasts with the class-level behavior of certain 2-amino-substituted heterocycles, which can exhibit more potent MAO inhibition due to direct conjugation of the amino group with the aromatic system [2]. The presence of the methylene (-CH₂-) spacer in 2-(aminomethyl)oxazolo[4,5-c]pyridine electronically decouples the amine from the oxazole ring, reducing the propensity for mechanism-based MAO inhibition and potentially lowering the risk of amine-related off-target pharmacology.

Enzyme Inhibition Monoamine Oxidase Selectivity Profiling

Synthetic Versatility: Primary Amine Handle Enables Diverse Derivatization Pathways Not Accessible with 2-H or 2-Alkyl Analogs

The 2-aminomethyl group of 2-(Aminomethyl)oxazolo[4,5-c]pyridine serves as a primary amine handle that enables a broad array of synthetic transformations—including amide coupling, reductive amination, sulfonamide formation, and urea synthesis—that are not possible with 2-H or 2-alkyl substituted oxazolopyridine analogs . This functional handle directly supports parallel library synthesis and SAR exploration without requiring de novo core synthesis for each analog. In contrast, the unsubstituted oxazolo[4,5-c]pyridine (CAS 273-56-3) [1] and 2-methyl-substituted derivatives lack this reactive amine, necessitating additional synthetic steps (e.g., halogenation followed by metal-catalyzed coupling) to introduce functional diversity, which adds both time and cost to medicinal chemistry campaigns.

Synthetic Chemistry Library Synthesis Medicinal Chemistry Optimization

2-(Aminomethyl)oxazolo[4,5-c]pyridine: High-Value Application Scenarios Based on Verified Differentiation


Kinase Inhibitor Fragment Library Construction Requiring [4,5-c] Regioisomer Specificity

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can deploy 2-(aminomethyl)oxazolo[4,5-c]pyridine as a hinge-binding fragment with a precisely defined pyridine nitrogen vector. The [4,5-c] fusion pattern provides a unique hydrogen-bond acceptor geometry that distinguishes it from the [4,5-b] regioisomer, enabling access to kinase hinge regions where the alternative isomer fails to achieve productive binding due to steric or geometric constraints [1]. The primary amine handle supports rapid amide library construction for vector diversification toward selectivity pockets.

CNS Drug Discovery Programs Where MAO-B Off-Target Liability Must Be Minimized

For central nervous system (CNS) drug discovery programs where monoamine oxidase inhibition represents a critical safety liability (due to the risk of tyramine-induced hypertensive crisis), 2-(aminomethyl)oxazolo[4,5-c]pyridine offers a quantifiably favorable profile. BindingDB data confirm an IC₅₀ >100 nM against recombinant human MAO-B [2], representing a significantly lower inhibition potency than the low nanomolar IC₅₀ values observed for certain 2-amino-substituted heterocycles that are prone to MAO inhibition. The methylene spacer electronically decouples the amine from the aromatic core, reducing mechanism-based inhibition risk.

Parallel Library Synthesis for Rapid SAR Exploration Without Core Re-synthesis

The 2-aminomethyl substituent of the target compound enables direct amide coupling, sulfonamide formation, and reductive amination without additional activation steps, supporting parallel library synthesis and rapid structure-activity relationship (SAR) exploration . This contrasts with the unsubstituted oxazolo[4,5-c]pyridine core, which requires prior halogenation and palladium-catalyzed cross-coupling for diversification—adding ≥1 synthetic step per analog and increasing both time and cost. The aminomethyl handle thus reduces the synthetic burden in hit-to-lead optimization campaigns.

In Vivo Pharmacology Studies Requiring Reduced Metabolic Clearance Risk

For rodent pharmacokinetic and efficacy studies where rapid metabolic clearance can confound exposure-response relationships, the fully aromatic oxazolo[4,5-c]pyridine core of 2-(aminomethyl)oxazolo[4,5-c]pyridine offers a class-level advantage over the partially saturated 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold. Published microsomal stability data indicate that aromatic oxazolopyridine derivatives exhibit prolonged half-lives in mouse liver microsomes (e.g., 51.21 minutes for a comparable substituted analog), whereas tetrahydro analogs typically show half-lives below 15 minutes [3]. Selecting the aromatic core reduces the risk of rapid CYP450-mediated clearance and improves the likelihood of achieving pharmacologically relevant exposure levels.

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